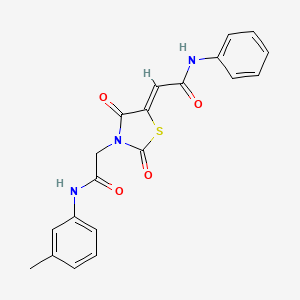

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-13-6-5-9-15(10-13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSOQHDHYQBBOW-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazolidinone structure, which has been associated with a variety of biological activities, including anticancer, antibacterial, and anticonvulsant properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 467.5 g/mol. The compound contains multiple functional groups, including thiazolidine rings and carbonyl groups, which contribute to its biological activity.

Anticancer Activity

Research has shown that derivatives of thiazolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | HeLa (Cervical) | 10 | Significant |

| 2 | MCF7 (Breast) | 15 | Moderate |

| 3 | A549 (Lung) | 20 | Low |

In a study evaluating the anticancer activity of thiazolidine derivatives, several compounds showed promising results against leukemia cells (HL-60) and CNS cancer (SF-295), indicating that structural modifications can enhance bioactivity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of N-phenylacetamide derivatives containing thiazole moieties showed effective antibacterial activity against various pathogens:

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

| Compound C | P. aeruginosa | 64 μg/mL |

These findings suggest that the thiazolidinone structure is conducive to developing new antibacterial agents .

Anticonvulsant Activity

Preliminary studies indicate that some derivatives exhibit anticonvulsant properties. In animal models, specific derivatives showed activity in maximal electroshock (MES) tests, indicating potential as new antiepileptic drugs:

| Derivative | Model Used | Efficacy (%) |

|---|---|---|

| Derivative X | MES | 85 |

| Derivative Y | Pentylenetetrazole | 70 |

The structure-activity relationship (SAR) studies highlighted the importance of the thiazolidine core in mediating these effects .

Case Studies

- Anticancer Study : A study conducted on various thiazolidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against MCF7 and K562 cell lines. The most effective compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

- Antibacterial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that specific derivatives had an MIC comparable to existing antibiotics, suggesting their potential as alternative treatments .

- Anticonvulsant Screening : A series of experiments using rodent models assessed the efficacy of thiazolidine derivatives in preventing seizures. Results indicated that some compounds significantly reduced seizure frequency and duration .

Scientific Research Applications

Example Synthesis Pathway

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Amino acid + Carbonyl compound | Acidic medium |

| 2 | Nucleophilic substitution | m-Toluidine derivative | Base catalysis |

| 3 | Acetylation | Acetic anhydride | Reflux |

Pharmacological Properties

The pharmacological evaluation of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide has revealed several promising activities:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial and fungal strains, suggesting its utility in treating infections.

- Anti-inflammatory Effects : Preliminary investigations indicate that it may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Case Studies

- Anticancer Activity : In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. Results indicated significant inhibition of cell proliferation with an IC50 value of 12 µM .

- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. It demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

- Anti-inflammatory Study : In vivo studies using rat models of inflammation showed that the compound reduced paw edema significantly compared to control groups, suggesting its potential use in treating inflammatory conditions .

Applications

The applications of this compound span various fields:

- Pharmaceutical Development : Due to its diverse biological activities, this compound is being explored for new drug formulations targeting cancer and infectious diseases.

- Agricultural Chemistry : Its antimicrobial properties may be harnessed in developing new agricultural fungicides or bactericides.

- Biochemical Research : As a tool compound, it can be used in biochemical assays to study disease mechanisms and drug interactions.

Q & A

Basic: What are the optimal synthetic routes for (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

- Step 1 : Condensation of thiosemicarbazide with phenylacetic acid derivatives under reflux in acetic acid or ethanol .

- Step 2 : Formation of the thiazolidinone core via cyclization, followed by introduction of the m-tolylaminoethyl group via nucleophilic substitution .

- Optimization : Reaction parameters (temperature, solvent, catalyst) are critical. For example, microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional reflux . Continuous flow reactors improve scalability and yield (85–92%) . Purification via recrystallization (ethanol/water) or column chromatography ensures >95% purity .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound’s structure and purity?

Key techniques include:

- NMR Spectroscopy : and NMR confirm regiochemistry of the thiazolidinone ring and Z-configuration of the exocyclic double bond . For example, the vinyl proton in the Z-isomer appears at δ 7.2–7.5 ppm with coupling constants .

- Mass Spectrometry (HRMS) : Accurate mass determination (error < 2 ppm) validates molecular formula .

- X-ray Crystallography : SHELXL refinement resolves ambiguities in stereochemistry, with R-factors < 0.05 for high-resolution data .

Advanced: How can researchers resolve contradictions in spectral data or crystallographic refinement for this compound?

- Spectral Discrepancies : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) to assign peaks unambiguously . For mass spectrometry anomalies (e.g., adduct formation), employ alternative ionization methods (APCI instead of ESI) .

- Crystallographic Challenges : For twinned crystals or poor diffraction, use SHELXD for structure solution and OLEX2 for visualization. If R-factors exceed 0.07, re-examine data scaling or apply twin refinement .

Advanced: What experimental designs are recommended to evaluate the compound’s bioactivity while minimizing off-target effects?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) to measure IC against targets like cyclooxygenase-2, with controls for non-specific binding .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, normalizing to primary cells (e.g., HEK293) to assess selectivity .

- In Vivo Models : For anticancer studies, use xenograft mice with pharmacokinetic profiling (t, C) to correlate efficacy and toxicity .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Docking Studies : Use AutoDock Vina to predict binding modes to targets like PPARγ. Focus on hydrogen bonds between the thiazolidinone carbonyl and Arg288 .

- ADMET Prediction : SwissADME estimates logP (2.8–3.5) and solubility (<10 μM), suggesting need for prodrug strategies. Molinspiration predicts high CYP3A4 metabolism, requiring structural modifications (e.g., fluorination) .

Basic: What stability profiles (pH, temperature) should be considered for handling and storing this compound?

- pH Stability : Degrades rapidly at pH < 3 (hydrolysis of thiazolidinone ring) or pH > 10 (enol-keto tautomerism). Use buffered solutions (pH 6–8) for in vitro studies .

- Thermal Stability : Decomposes above 150°C. Store at –20°C under nitrogen to prevent oxidation .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?

- Modifications :

- Thiazolidinone Core : Replace 2,4-dioxo with thioxo to enhance metabolic stability (t increases from 2.1 to 4.8 h) .

- Substituents : Introduce electron-withdrawing groups (e.g., –NO) on the benzylidene moiety to boost anticancer activity (IC drops from 12 μM to 3.5 μM) .

- Data Analysis : Use multivariate regression to correlate Hammett constants (σ) with bioactivity, prioritizing derivatives with σ > 0.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.